N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(methylthio)benzamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound that features a benzamide core substituted with a hydroxyethyl group linked to an indole ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Derivative: Starting with 1-methyl-1H-indole, a hydroxyethyl group is introduced via a Friedel-Crafts alkylation reaction.
Thioether Formation: The resulting intermediate is then reacted with a methylthiolating agent under basic conditions to introduce the methylthio group.
Amidation: Finally, the compound is coupled with 2-(methylthio)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyethyl and methylthio groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(2-hydroxyethyl)-2-(methylthio)benzamide
- N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-2-(methylthio)benzamide
- N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
Comparison: N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(methylthio)benzamide is unique due to the presence of both the hydroxyethyl group and the methylthio group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-21-10-9-13-11-14(7-8-16(13)21)17(22)12-20-19(23)15-5-3-4-6-18(15)24-2/h3-11,17,22H,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCGSNSGUDQYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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